molecular formula C10H14BrClN2O2 B2980998 tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride CAS No. 2121653-47-0

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride

Cat. No.: B2980998
CAS No.: 2121653-47-0
M. Wt: 309.59
InChI Key: ALKLZNZWXXYSFQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is a pyridine-derived compound featuring a bromine substituent at the 4-position of the pyridine ring and a tert-butyl carbamate group at the 2-position. This structure combines a halogenated aromatic system with a carbamate-protected amine, making it a versatile intermediate in pharmaceutical synthesis. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tert-butyl group provides steric protection for the amine, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2.ClH/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8;/h4-6H,1-3H3,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKLZNZWXXYSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride typically involves the reaction of 4-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride has several applications in organic synthesis and pharmaceutical development.

Intermediate in Drug Synthesis
It serves as a key intermediate for synthesizing various pharmaceutical compounds.

Protecting Group in Organic Synthesis
It is used as a protecting group in organic synthesis. Tert-butyl carbamate, which contains only a tert-butyl group, is widely used as a protecting group for amines . Similarly, N-Boc-aniline, containing an aniline moiety, is used extensively in medicinal chemistry.

Reactions

Reactions involving this compound primarily include interactions with biological targets. Compounds containing the pyridine ring often exhibit biological activities.

Structural Similarities

Several compounds share structural similarities with this compound:

  • tert-Butyl carbamate contains only a tert-butyl group.
  • N-Boc-aniline contains an aniline moiety and is used extensively in medicinal chemistry.
  • 4-Bromo-2-pyridinecarboxylic acid contains a carboxylic acid group and is potentially useful for different synthetic routes.
  • tert-Butoxycarbonyl (Boc) derivatives are a general class including various amines and are commonly used in peptide synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Substituents/Backbone Reactivity Highlights Stability Primary Applications
tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride 4-Br, pyridine High cross-coupling reactivity (Suzuki) Moderate (sensitive to light/moisture) Pharmaceutical intermediates
tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate 4-Ethyl, furan-methyl Low cross-coupling; furan-specific reactions High (steric protection) Heterocyclic scaffolds
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate 2-Cl, dimethoxymethyl Nucleophilic substitution Moderate (hydrolysis-prone) Solubility-enhanced APIs
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate Bromobenzylamino, cyclohexyl Alkylation/amination High (rigid backbone) Chiral amine synthesis
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-...)carbamate Bromothiophene, pyrimidinone Thiophene-specific coupling Low (sensitive to oxidation) Method development

Key Research Findings

  • Reactivity : The bromine in the target compound enables efficient Suzuki coupling (yields >85% in model reactions), outperforming chloro analogues (yields ~60%) due to better leaving-group ability .
  • Stability : The tert-butyl group prevents amine degradation under acidic conditions, unlike aliphatic carbamates (e.g., ), which require low-temperature storage .
  • Applications : Preferred in kinase inhibitor synthesis for its ability to anchor to ATP-binding pockets via halogen bonding .

Biological Activity

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential applications.

  • Chemical Formula : C15H21BrN2O4
  • Molecular Weight : 373.24 g/mol
  • CAS Number : 209959-28-4
  • Structure : The compound features a pyridine ring substituted with bromine and a tert-butyl carbamate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated for its ability to enhance the efficacy of existing antibiotics against multidrug-resistant bacterial strains.

  • Mechanism of Action : The compound acts as an efflux pump inhibitor, particularly targeting the AcrAB-TolC system in Escherichia coli. This mechanism allows for increased intracellular concentrations of antibiotics, thereby enhancing their effectiveness against resistant strains .

Cytotoxicity and Cell Viability

Research has demonstrated that this compound can influence cell viability in various cancer cell lines. The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest.

  • Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against certain types of cancer cells .

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic effects, the compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

  • Biochemical Assays : In vitro assays revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEnhances antibiotic efficacy
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Table 2: Comparative IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring and carbamate group can significantly alter the biological activity of the compound. For instance, variations in substituents on the pyridine ring have been shown to enhance antimicrobial potency while maintaining low cytotoxicity .

Future Directions

Given its multifaceted biological activities, further research is warranted to explore:

  • In vivo efficacy : Understanding how this compound performs in live models will be crucial for potential therapeutic applications.
  • Mechanistic studies : Detailed investigations into the molecular pathways affected by this compound could unveil new therapeutic targets.
  • Formulation development : Optimizing delivery methods could enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride, and how can researchers optimize coupling efficiency?

  • Methodological Answer : The compound is typically synthesized via condensation of a brominated pyridine derivative with tert-butyl carbamate under coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to carbamate) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Reaction progress is monitored by TLC (Rf ~0.4 in 30% ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H NMR (300 MHz, CDCl₃) to confirm pyridinyl proton signals (δ 8.2–8.5 ppm for brominated pyridine) and tert-butyl group (δ 1.4 ppm, singlet).
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks ([M+H]⁺ calculated for C₁₀H₁₃BrN₂O₂·HCl: ~333.0).
  • HPLC : Reverse-phase C18 column (ACN/water with 0.1% TFA) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite low acute toxicity (GHS Category 5), wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of fine particulates. Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Slow vapor diffusion (ether into dichloromethane solution) promotes single-crystal growth. SHELX suite (SHELXD for phasing, SHELXL for refinement) resolves heavy atom (Br) positions. Hydrogen atoms are added geometrically, and thermal parameters refined isotropically. Note: Twinning or disorder in the tert-butyl group may require restraints (ISOR/SADI commands in SHELXL) .

Q. What strategies stabilize the tert-butyl carbamate group during multi-step synthesis involving acidic/basic conditions?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is acid-labile. Avoid prolonged exposure to TFA or HCl; use mild deprotection (e.g., 20% TFA in DCM for 30 min). For basic conditions (e.g., Suzuki coupling), protect the carbamate with a temporary silyl group (TBSCl, imidazole catalyst) to prevent cleavage .

Q. How can mechanistic studies resolve contradictions in reaction pathways for bromine substitution on the pyridine ring?

  • Methodological Answer : Use isotopic labeling (e.g., ⁸¹Br NMR) to track substitution regioselectivity. DFT calculations (Gaussian 16, B3LYP/6-31G*) model transition states for SNAr (nucleophilic aromatic substitution) vs. radical pathways. Experimental validation via radical traps (TEMPO) or kinetic isotope effects (KIE) distinguishes mechanisms .

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